molecular formula C12H8F3N3O3S B2989201 2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine CAS No. 303988-12-7

2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine

Cat. No. B2989201
CAS RN: 303988-12-7
M. Wt: 331.27
InChI Key: JBOSAFNYJMNBIW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine, also known as MNPTP, is an organic compound with various scientific applications. It is a heterocyclic compound, containing both nitrogen and sulfur atoms, and is a derivative of pyrimidine. It is synthesized through the reaction of 4-nitrophenol and sodium sulfide in the presence of trifluoromethanesulfonic acid. MNPTP has been studied extensively for its potential uses in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Anticancer Applications
Some derivatives of pyrimidine, including those structurally related to "2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine," are important intermediates in the synthesis of small molecule anticancer drugs. For instance, Zhou et al. (2019) established a rapid synthetic method for 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an intermediate in anticancer drug synthesis, with a total yield of 42.4% (Zhou et al., 2019).

Structural and Chemical Properties
The study by Glidewell et al. (2003) on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one highlights the structural diversity and potential for generating various derivatives with distinct properties (Glidewell et al., 2003). This versatility is crucial for designing compounds with specific biological activities.

Antiviral Activity
Holý et al. (2002) described the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating their antiviral activity against herpes and retroviruses, indicating the potential of pyrimidine derivatives in developing new antiviral agents (Holý et al., 2002).

Herbicidal Activity
Nezu et al. (1996) explored the herbicidal activity of 6-(4-phenoxyphenoxy)pyrimidines and triazines, highlighting the significant potential of pyrimidine derivatives as novel herbicides, particularly those with methoxy groups at specific positions on the pyrimidine ring (Nezu et al., 1996).

properties

IUPAC Name

2-methylsulfanyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3S/c1-22-11-16-9(12(13,14)15)6-10(17-11)21-8-4-2-7(3-5-8)18(19)20/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOSAFNYJMNBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine

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